molecular formula C18H21N3O3 B4394730 3-(3,4-dimethoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(3,4-dimethoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4394730
M. Wt: 327.4 g/mol
InChI Key: KZKNPFZFFYUERZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways, such as the PI3K/Akt pathway, which is crucial in cell growth and survival.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyrimidines, such as:

  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 3,4-Dimethoxyhydrocinnamic acid These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 3-(3,4-dimethoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one lies in its specific substitution pattern and the resulting biological properties.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-5-6-13-10-16(22)21-18(19-13)17(11(2)20-21)12-7-8-14(23-3)15(9-12)24-4/h7-10,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKNPFZFFYUERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.